molecular formula C29H55N2O5P B13187509 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

Cat. No.: B13187509
M. Wt: 542.7 g/mol
InChI Key: WOJXCOPRZJDAKW-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group, a piperazine ring, and cyclohexyl groups. Its molecular formula is C26H44NO4P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate typically involves multiple steps. One common method includes the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of high-performance liquid chromatography (HPLC) is common for assessing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is unique due to its combination of a phosphonate group, a piperazine ring, and cyclohexyl groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H55N2O5P

Molecular Weight

542.7 g/mol

IUPAC Name

1-[4-[3-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3

InChI Key

WOJXCOPRZJDAKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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